3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C₉H₆F₃N₃O. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. The trifluoromethyl group attached to the oxadiazole ring significantly enhances the compound's chemical properties, making it of interest in various scientific applications.
The compound is classified under several categories, including:
This compound is often synthesized for research purposes and has applications in medicinal chemistry and materials science.
The synthesis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline can be accomplished through several methods:
Typical yields from these reactions range from 28% to 66%, depending on the specific conditions employed. Purification methods often include liquid-liquid extraction and chromatographic techniques.
The compound can be characterized using various spectroscopic techniques:
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline participates in various chemical reactions:
These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which increases the reactivity of the aromatic system.
The mechanism of action for compounds like 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves:
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline has several notable applications:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, was initially classified as "azoxime" or "furo[ab]diazole" [2] [6]. Despite its early discovery, significant medicinal interest emerged only in the 1960s with the approval of Oxolamine as an antitussive drug, marking the first therapeutic application of this scaffold [2] [6]. The 1980s–2000s witnessed accelerated development, exemplified by FDA-approved drugs like:
A pivotal breakthrough came in 2011 with the isolation of phidianidines A and B from the sea slug Phidiana militaris, which demonstrated potent cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonist activity against PTP1B and CXCR4 receptors [2] [6] [9]. This natural occurrence validated the scaffold's biological relevance and stimulated synthetic efforts.
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Time Period | Key Milestones | Representative Agents |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | N/A |
1960s | First clinical drug approval | Oxolamine (antitussive) |
2000–2010 | Expansion into multiple therapeutic areas | Pleconaril (antiviral) |
2011–Present | Natural product discovery & targeted therapies | Phidianidines, Ataluren |
The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern drug design due to its unique physicochemical properties. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.09) enhances electrophilic character, while its high lipophilicity (π = 0.88) improves membrane permeability [4] [9]. When incorporated at the 5-position of 1,2,4-oxadiazoles, -CF₃ significantly modulates:
In the case of 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline, the -CF₃ group amplifies the scaffold’s electron-deficient character, increasing reactivity toward nucleophiles and influencing tautomeric equilibria [9]. This is evidenced by ²⁹F-NMR studies showing chemical shifts > -60 ppm, confirming strong electronic coupling with the oxadiazole core [9].
Table 2: Impact of -CF₃ on Physicochemical Properties of 1,2,4-Oxadiazoles
Property | Without -CF₃ | With 5-CF₃ | Effect |
---|---|---|---|
LogP (Octanol-water) | 1.8–2.5 | 2.9–3.7 | ↑ Lipophilicity & membrane permeability |
Metabolic half-life | < 30 min | > 120 min | ↑ Resistance to oxidative degradation |
Aromatic ring pKa | 4.2–4.5 | 3.5–3.8 | ↑ Electrophilicity of conjugated systems |
The aniline moiety at the 3-position of 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline enables versatile chemical modifications that fine-tune bioactivity. Key advantages include:
Table 3: Biological Activities of Aniline-Modified 1,2,4-Oxadiazoles
Derivative Type | Biological Activity | Potency (IC₅₀/EC₅₀) | Target/Mechanism |
---|---|---|---|
3-Anilino-5-CF₃-oxadiazole | Anticancer (MCF-7 cells) | 8.7 μM | DNA topoisomerase II inhibition |
N-Propargyl-aniline | Antiparasitic (Leishmania infantum) | 2.3 μM | CYP51 binding |
N-Acetyl-aniline | Anti-inflammatory (COX-2 inhibition) | 0.18 μM | Cyclooxygenase inhibition |
The strategic placement of the aniline group thus enables rational optimization of pharmacokinetic and pharmacodynamic properties, making 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline a versatile intermediate for lead development [6] [10].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2